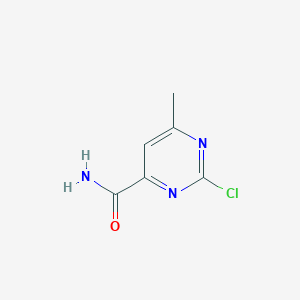

2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide

Description

Properties

Molecular Formula |

C6H6ClN3O |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

2-chloro-6-methylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C6H6ClN3O/c1-3-2-4(5(8)11)10-6(7)9-3/h2H,1H3,(H2,8,11) |

InChI Key |

HXQFAQCFAGEWNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Chlorination and Methylation of Pyrimidine Precursors

Chlorination at the 2-position and methylation at the 6-position are critical for regioselective synthesis. Patent CN1467206A demonstrates the use of malononitrile and methanol in a composite solvent system to generate dimethyl propylene diimine dihydrochloride, a precursor for 2-chloro-4,6-dimethoxypyrimidine. While this method focuses on methoxy groups, analogous conditions with methylamine or methyl halides could facilitate 6-methyl substitution. For example, substituting methanol with methylamine in the cyanamide reaction step may yield 6-methylpyrimidine intermediates.

Chlorination typically employs hydrogen chloride gas under pressurized conditions (0–20 atm), as described in CN1467206A, achieving 99% purity for 2-chloro-4,6-dimethoxypyrimidine. Adapting this to 2-chloro-6-methylpyrimidine would require replacing methoxy groups with methyl via nucleophilic substitution, though this remains speculative without direct experimental data.

Carboxylic Acid Formation and Amidation Strategies

The conversion of pyrimidine esters to carboxylic acids and subsequent amidation is a well-established pathway.

Hydrolysis of Ethyl Esters to Carboxylic Acids

Patent CN102161660A outlines the hydrolysis of ethyl 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylate to the corresponding carboxylic acid using aqueous base or acid. For 2-chloro-6-methylpyrimidine-4-carboxylic acid, similar conditions (e.g., NaOH/H2O or HCl/EtOH) would likely apply. The patent reports a 20-hour reflux for complete hydrolysis, suggesting that extended reaction times are necessary for sterically hindered pyrimidines.

Acylation and Amide Coupling

Amide bond formation is achieved via two primary methods:

Acid Chloride Intermediate

CN102161660A prioritizes oxalyl chloride for converting carboxylic acids to acid chlorides, with a molar ratio of 2:1 (oxalyl chloride:acid). Reacting 2-chloro-6-methylpyrimidine-4-carboxylic acid with oxalyl chloride at reflux (40–60°C) for 1–2 hours generates the acid chloride, which is then treated with ammonia or amines. The patent notes a preference for reflux conditions to minimize side reactions.

Direct Coupling Using Condensing Agents

The ACS Journal of Medicinal Chemistry describes microwave-assisted amide synthesis using diisopropylethylamine (DiPEA) and coupling agents. For example, N-(cyclopropylmethyl)-6-morpholino-2-phenylpyrimidine-4-carboxamide was synthesized at 160°C for 4 hours with a 51% yield. Applying this to 2-chloro-6-methylpyrimidine-4-carboxylic acid would involve activating the acid with HATU or EDCl, followed by reaction with ammonium chloride. This method offers faster reaction times (4–8 hours) compared to traditional acylation.

Comparative Analysis of Amidation Techniques

The table below contrasts key parameters for amidation methods:

Traditional acid chloride methods offer higher scalability, while microwave-assisted coupling improves efficiency for lab-scale synthesis.

Catalytic and Solvent Systems

Solvent Selection

CN102161660A employs polar aprotic solvents (DMF, DMSO) for acylation, which stabilize the acid chloride intermediate. In contrast, the ACS study uses methanol or ethanol for coupling reactions, suggesting solvent flexibility depending on the base.

Catalytic Enhancements

The use of potassium hydroxide in cyanamide reactions (CN1467206A) highlights the role of strong bases in facilitating nucleophilic substitutions. For amidation, DiPEA serves as a non-nucleophilic base, mitigating unwanted side reactions.

Challenges and Optimization Opportunities

-

Regioselectivity : Ensuring exclusive chlorination at the 2-position and methylation at the 6-position remains challenging. Directed ortho-metalation or protective group strategies may improve selectivity.

-

Amine Compatibility : Bulky amines require longer reaction times, as seen in the ACS study’s 8-hour synthesis for N-methylphenethylamine derivatives.

-

Purification : Recrystallization from methanol (CN1467206A) or column chromatography (ACS) are standard, but scalability needs cost-effective alternatives .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 of the pyrimidine ring is highly susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Reactions:

-

Reaction with Amines:

In the synthesis of Dasatinib intermediates, the chlorine atom undergoes substitution with amines. For example, reaction with 2-chloro-6-methylaniline in the presence of oxalyl chloride yields 2-(6-chloro-2-methylpyrimidine-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Chloro-6-methylaniline | Oxalyl chloride, 60–65°C | 2-(6-Chloro-2-methylpyrimidine-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide | 85–90% |

-

Reaction with Piperazine Derivatives:

Substitution with N-2-(hydroxyethyl) piperazine at 115–120°C produces derivatives with enhanced solubility profiles .

Hydrolysis of the Amide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Experimental Data:

-

Acidic Hydrolysis:

Treatment with concentrated HCl at reflux generates 2-chloro-6-methylpyrimidine-4-carboxylic acid. -

Basic Hydrolysis:

Reaction with NaOH (2M) at 80°C produces the corresponding ammonium salt.

| Conditions | Reagent | Product | Application | Source |

|---|---|---|---|---|

| HCl, reflux, 4–6 hrs | H₂O | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Intermediate for further coupling | |

| NaOH (2M), 80°C, 3 hrs | H₂O | Ammonium salt | Salt formation for purification |

Acylation and Coupling Reactions

The carboxylic acid derivative (obtained via hydrolysis) participates in acylation reactions to form amides or esters.

Key Findings:

-

Formation of Acid Chloride:

Reaction with phosphorus oxychloride (POCl₃) at −78°C to 0°C converts the carboxylic acid to its acyl chloride, which subsequently reacts with primary amines to yield substituted amides .

-

Use of Coupling Agents:

Dicyclohexylcarbodiimide (DCC) enhances amidation efficiency under mild conditions (0–25°C).

Comparative Reactivity with Analogues

The chlorine atom’s reactivity distinguishes it from related pyrimidine derivatives:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 2-Amino-6-chloropyrimidine-4-carboxylic acid | Less electrophilic due to amino group | Reduced substitution efficiency |

| 5-Fluoro-2-methylpyrimidine-4-carboxylic acid | Enhanced stability against hydrolysis | Fluorine’s electron-withdrawing effect |

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of Dasatinib, a drug used in cancer therapy that targets specific tyrosine kinases. The compound's structural features facilitate its interaction with biological targets, making it valuable in medicinal chemistry for developing drugs aimed at treating hyperproliferative diseases such as cancer .

Mechanisms of Action

Research indicates that derivatives of this compound can act as inhibitors of key enzymes involved in cellular processes. For instance, studies have shown its potential as an inhibitor of SHP2, a regulator of the ERK/MAPK signaling pathway, which plays a crucial role in cell proliferation and survival .

Agricultural Chemicals

Pesticides and Herbicides

In the agricultural sector, this compound is utilized in formulating pesticides and herbicides. Its efficacy in enhancing crop yield and protecting plants from pests makes it a valuable asset for improving agricultural productivity .

Biochemical Research

Enzyme Inhibition Studies

This compound is extensively used in biochemical research to study enzyme inhibition and metabolic pathways. Its ability to interact with various biological targets aids researchers in understanding complex biological processes and developing new therapeutic strategies .

Material Science

Development of Novel Materials

In material science, this compound contributes to the development of novel materials, including polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors, showcasing the compound's versatility beyond traditional applications .

Analytical Chemistry

Chromatographic Techniques

The compound is employed as a standard in chromatographic techniques, facilitating accurate analysis and quality control across various chemical products. Its consistent chemical properties make it an ideal candidate for use in analytical chemistry settings .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

*Calculated based on molecular formula C₇H₇ClN₃O.

Key Observations:

- Amide vs. Carboxylic Acid : The amide derivative exhibits lower in vitro inhibitory activity compared to its parent acid (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) due to reduced electrophilicity at the carbonyl carbon .

- Heterocyclic Additions : Pyridinyl substituents (CAS 1240595-21-4) enable π-π stacking and metal coordination, relevant for kinase inhibitors .

Biological Activity

2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C6H6ClN2O2

- Molecular Weight : Approximately 188.60 g/mol

- Structure : Characterized by a pyrimidine ring with chlorine and methyl substitutions, along with a carboxylic acid amide functional group.

Anticancer Properties

This compound serves as an important intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy. Studies indicate that similar pyrimidine derivatives exhibit significant anticancer activity by inhibiting key enzymes involved in cell proliferation and survival .

Antimicrobial Activity

Research has shown that compounds with similar pyrimidine structures possess antibacterial and antiviral properties. The presence of the chlorine atom enhances the compound's ability to interact with biological targets, potentially leading to the development of new antimicrobial agents .

Neuropharmacological Potential

Investigations into the interaction of this compound with metabotropic glutamate receptors suggest potential therapeutic roles in treating neurodegenerative diseases. The compound's derivatives are being explored for their efficacy in addressing neuropsychiatric disorders .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Utilizing nucleophiles to replace the chlorine atom.

- Acylation Reactions : Forming more complex structures through reactions with acyl chlorides or anhydrides .

- Hydrolysis : Under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the role of this compound as an intermediate in synthesizing Dasatinib. The compound was shown to effectively inhibit various tyrosine kinases, demonstrating potent anticancer effects in vitro .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrimidine derivatives, including this compound. The study found that these compounds could modulate glutamate signaling pathways, suggesting potential applications in treating Alzheimer's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-6-chloropyrimidine-4-carboxylic acid | Amino group at position 2 | Known for its antibacterial properties |

| 4-Amino-2-chloropyrimidine | Amino group at position 4 | Exhibits antiviral activity |

| 5-Fluoro-2-methylpyrimidine-4-carboxylic acid | Fluorine substitution at position 5 | Enhanced potency against certain cancer types |

These compounds highlight the unique substitutions present in this compound that contribute to its distinct biological activities and synthetic utility .

Q & A

Q. What computational methods predict the compound’s reactivity in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.